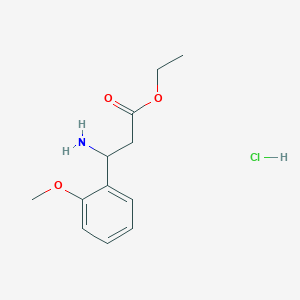
3-アミノ-3-(2-メトキシフェニル)プロパン酸エチル塩酸塩
説明
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO3 and its molecular weight is 259.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学合成
“3-アミノ-3-(2-メトキシフェニル)プロパン酸エチル塩酸塩”はCAS番号: 502842-01-5を持つ化学化合物です . これは様々な化学合成プロセスで使用されます。 この化合物は、4-(メチルアミノ)-3-ニトロ安息香酸を原料として合成することができます .
医薬品合成における中間体
この化合物は、ダビガトランエテキセート合成における最も重要な中間体の1つです 。これは、血栓症や心血管疾患の治療に使用されるトロンビン阻害剤です .
抗がん活性
この化合物は、抗がん研究で有望な結果を示しました。 この化合物のin vitro抗がん活性が、ヒト胃がん細胞株SGC-790、MKN-4、MKN45に対して試験されました .
結晶学
この化合物は、結晶学研究にも使用されています。 この化合物の結晶構造は、単結晶X線結晶学によって特徴付けられています .
分子ドッキング研究
この化合物を用いて分子ドッキング研究が行われ、その構造活性相関をさらに明らかにしました .
材料科学
生化学分析
Biochemical Properties
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions are typically characterized by the formation of enzyme-substrate complexes, which facilitate the transfer of amino groups. Additionally, ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can bind to specific proteins, altering their conformation and activity. This compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules is crucial for its biochemical properties .
Cellular Effects
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride has been shown to affect gene expression by binding to transcription factors or altering chromatin structure, thereby influencing the transcription of target genes .
Molecular Mechanism
The molecular mechanism of action of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride involves several key processes. At the molecular level, this compound can bind to biomolecules, such as enzymes and receptors, through specific binding interactions. These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. Additionally, ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can induce changes in gene expression by interacting with transcription factors or epigenetic regulators. These molecular mechanisms are essential for understanding the compound’s effects on cellular function and biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme temperatures can lead to its degradation. Long-term studies have indicated that ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can have sustained effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or cellular response. Toxicity studies have shown that excessive doses of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can result in adverse effects such as organ damage or metabolic disturbances .
Metabolic Pathways
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions can influence metabolic flux and alter metabolite levels within cells. Additionally, ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biochemical properties .
Transport and Distribution
The transport and distribution of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within cellular compartments. For example, transporters such as amino acid transporters can mediate the uptake of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride into cells. Once inside the cell, binding proteins can help distribute the compound to specific organelles or cellular regions, influencing its localization and accumulation .
Subcellular Localization
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct this compound to particular compartments or organelles within the cell. For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. The subcellular localization of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is crucial for its role in modulating cellular processes and biochemical pathways .
特性
IUPAC Name |
ethyl 3-amino-3-(2-methoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)8-10(13)9-6-4-5-7-11(9)15-2;/h4-7,10H,3,8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFGPRSHAKJSKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


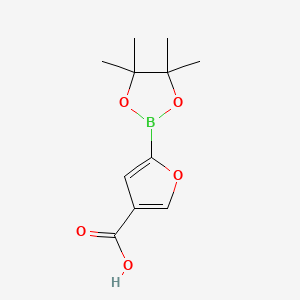
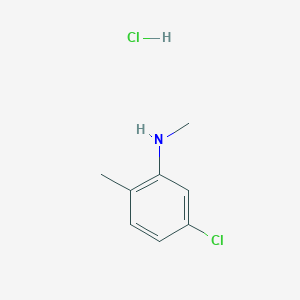


![7-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1462906.png)



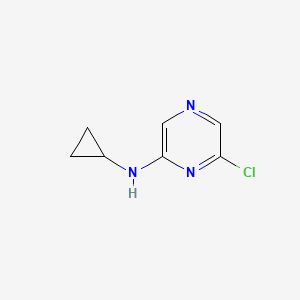



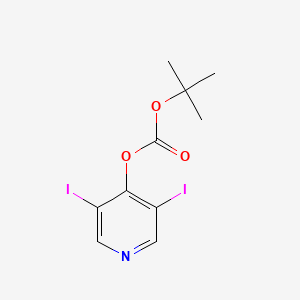
![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1462921.png)
